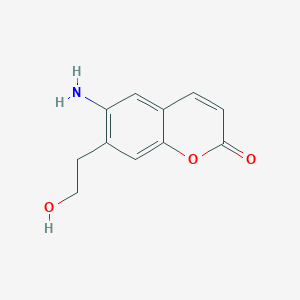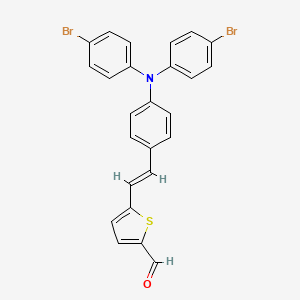![molecular formula C14H8Br2N2O2 B14089739 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione is a complex organic compound with the molecular formula C14H8N2O2Br2. This compound is characterized by its unique tricyclic structure, which includes two bromine atoms and two nitrogen atoms.
準備方法
The synthesis of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and diazotization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing industrial reactors and continuous flow systems to achieve efficient production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products .
化学反応の分析
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
作用機序
The mechanism of action of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione involves its interaction with specific molecular targets. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and cellular processes .
類似化合物との比較
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione can be compared with other similar compounds, such as:
6,14-dimethyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-2-yl}acetic acid: This compound has a similar tricyclic structure but differs in the presence of methyl groups and an acetic acid moiety.
2-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4,6,8,13,15-hexaen-3-one: This compound shares the tricyclic framework but has different functional groups, including a ketone.
The uniqueness of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione lies in its bromine and nitrogen atoms, which confer distinct chemical and biological properties .
特性
分子式 |
C14H8Br2N2O2 |
|---|---|
分子量 |
396.03 g/mol |
IUPAC名 |
2,8-dibromo-5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-7-1-3-11-9(5-7)13(19)18-12-4-2-8(16)6-10(12)14(20)17-11/h1-6H,(H,17,20)(H,18,19) |
InChIキー |
OEAGITDUSGUTOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)


![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)

![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
